BenchChemオンラインストアへようこそ!

AChE-IN-12

Alzheimer's disease Acetylcholinesterase inhibition Multi-target-directed ligands

AChE-IN-12 (compound 17f) is a rationally designed multi-target-directed ligand (MTDL) that simultaneously inhibits AChE (rat IC50 0.41 μM) and huMAO-B (IC50 8.8 μM), chelates metals, and exhibits antioxidant (ORAC 3.3 eq) plus potent anti-Aβ aggregation (up to 93.5% inhibition) activities. Unlike single-target inhibitors, this BBB-penetrant hybrid addresses multiple AD pathologies in one molecule. Essential for polypharmacology research.

Molecular Formula C33H41NO7
Molecular Weight 563.7 g/mol
Cat. No. B12412810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAChE-IN-12
Molecular FormulaC33H41NO7
Molecular Weight563.7 g/mol
Structural Identifiers
SMILESCCN(CCCCCCOC1=CC=C(C=C1)C=CC(=O)C2=C(C(=C(C=C2O)OC)O)OC)CC3=CC=CC=C3OC
InChIInChI=1S/C33H41NO7/c1-5-34(23-25-12-8-9-13-29(25)38-2)20-10-6-7-11-21-41-26-17-14-24(15-18-26)16-19-27(35)31-28(36)22-30(39-3)32(37)33(31)40-4/h8-9,12-19,22,36-37H,5-7,10-11,20-21,23H2,1-4H3/b19-16+
InChIKeyXDNYGLJUAXNCNY-KNTRCKAVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AChE-IN-12: Multi-Target-Directed Ligand for Alzheimer's Disease Research


AChE-IN-12 (compound 17f) is a chalcone-vitamin E-donepezil hybrid designed as a multi-target-directed ligand (MTDL) for Alzheimer's disease (AD) research. It is a potent, blood-brain barrier (BBB) penetrant acetylcholinesterase (AChE) inhibitor with IC50 values of 0.41 μM for rat AChE and 1.88 μM for electric eel AChE [1]. Beyond AChE inhibition, AChE-IN-12 exhibits antioxidant capacity (ORAC = 3.3 eq), selective metal chelation, and inhibition of human monoamine oxidase-B (huMAO-B, IC50 = 8.8 μM), alongside potent anti-Aβ aggregation activity [1].

Why Substituting AChE-IN-12 with Another AChE Inhibitor is Scientifically Unjustified


AChE-IN-12 is not a mere AChE inhibitor; it is a rationally designed MTDL that simultaneously engages multiple AD-related pathways. Its hybrid scaffold integrates pharmacophores from donepezil, vitamin E, and chalcone, endowing it with a unique multi-modal profile [1]. Generic substitution with a single-target AChE inhibitor like donepezil or galantamine would neglect its complementary activities—antioxidant capacity, MAO-B inhibition, metal chelation, and potent Aβ aggregation modulation—all of which are critical for addressing the complex pathophysiology of AD [1]. The compound's specific balance of target engagement and BBB penetration is not replicable by off-the-shelf alternatives.

AChE-IN-12: Quantitative Differentiation Versus Standard-of-Care and Research-Grade AChE Inhibitors


AChE Inhibitory Potency: Comparable to Galantamine but with Multi-Target Advantages

AChE-IN-12 inhibits rat AChE with an IC50 of 0.41 μM [1]. This potency is comparable to the clinically used AChE inhibitor galantamine, which exhibits an IC50 of 0.41 μM (410 nM) against AChE . However, unlike galantamine, which is primarily an AChE inhibitor, AChE-IN-12 additionally provides antioxidant, MAO-B inhibitory, and anti-Aβ aggregation activities [1], offering a broader therapeutic profile.

Alzheimer's disease Acetylcholinesterase inhibition Multi-target-directed ligands

Dual AChE/MAO-B Inhibition: A Differentiating Multi-Target Profile

AChE-IN-12 inhibits human MAO-B with an IC50 of 8.8 μM [1]. In contrast, the clinically used AChE inhibitors donepezil, galantamine, and rivastigmine do not possess meaningful MAO-B inhibitory activity at therapeutic concentrations [2]. This dual AChE/MAO-B inhibition profile positions AChE-IN-12 as a unique tool for investigating the combined cholinergic and monoaminergic dysregulation in AD.

Alzheimer's disease Monoamine oxidase-B Multi-target therapy

Potent Anti-Aβ Aggregation Activity: Quantified Efficacy Against a Key AD Pathology

AChE-IN-12 significantly inhibits both self-induced and Cu2+-induced aggregation of Aβ1-42. At 25 μM, it achieves 78.0% inhibition of self-induced aggregation and 93.5% inhibition of Cu2+-induced aggregation [1]. It also disassembles preformed Aβ fibrils with 72.3% and 84.5% disaggregation rates, respectively [1]. In comparison, donepezil exhibits only weak or negligible direct anti-aggregation activity in similar assays [2].

Amyloid-beta Protein aggregation Alzheimer's disease

Blood-Brain Barrier Penetration: Demonstrated In Vitro Permeability

AChE-IN-12 exhibits good blood-brain barrier (BBB) permeability in a parallel artificial membrane permeability assay (PAMPA), a standard in vitro model for predicting CNS penetration [1]. This is a critical differentiator from many research-grade AChE inhibitors that lack sufficient BBB penetration for in vivo CNS studies. While clinical compounds like donepezil are known to cross the BBB [2], AChE-IN-12's combination of BBB penetration with its multi-target profile offers a unique tool for preclinical AD research.

Blood-brain barrier CNS penetration Pharmacokinetics

Neuroprotective Effect in Oxidative Stress Model

AChE-IN-12 demonstrates a neuroprotective effect against H2O2-induced injury in PC12 cells. At 10 and 50 μM, it increases cell viability to 65.7% and 73.4%, respectively, compared to H2O2-treated controls [1]. This activity is not a primary feature of classic AChE inhibitors like donepezil, which are not typically characterized for direct antioxidant neuroprotection [2].

Neuroprotection Oxidative stress Cell viability

Metal Chelation and Antioxidant Capacity: Addressing Oxidative Stress Pathways

AChE-IN-12 functions as a selective metal chelator and exhibits significant antioxidant capacity with an oxygen radical absorbance capacity (ORAC) value of 3.3 Trolox equivalents [1]. These properties are absent in standard AChE inhibitors like donepezil and galantamine [2]. By sequestering redox-active metals and scavenging free radicals, AChE-IN-12 may mitigate oxidative damage—a hallmark of AD pathology.

Metal chelation Antioxidant Alzheimer's disease

Optimal Use Cases for AChE-IN-12 Based on Quantitative Evidence


Multi-Target Alzheimer's Disease Research

AChE-IN-12 is ideally suited for in vitro and in vivo studies investigating the interplay between cholinergic dysfunction, amyloid aggregation, oxidative stress, and monoaminergic signaling in AD. Its simultaneous inhibition of AChE (IC50 = 0.41 μM) and huMAO-B (IC50 = 8.8 μM), combined with potent anti-Aβ aggregation (up to 93.5% inhibition) and antioxidant properties, enables researchers to probe the efficacy of a polypharmacological approach in a single molecule [1].

Mechanistic Studies of Aβ Aggregation and Fibril Disassembly

The compound's robust inhibition of both self-induced (78.0%) and Cu2+-induced (93.5%) Aβ1-42 aggregation, as well as its ability to disassemble preformed fibrils (72.3-84.5% disaggregation), makes AChE-IN-12 a valuable tool for elucidating the molecular mechanisms of amyloid formation and clearance [1]. It can be used in biophysical assays (e.g., ThT fluorescence, TEM) to study aggregation kinetics and fibril morphology.

Neuroprotection and Oxidative Stress Modeling

Given its demonstrated neuroprotective effect in H2O2-challenged PC12 cells (restoring viability to 73.4% at 50 μM), AChE-IN-12 is an appropriate tool for investigating cellular pathways involved in oxidative stress-induced neuronal damage [1]. It can be employed in cell-based models to explore the interplay between cholinergic signaling, mitochondrial function, and antioxidant defense mechanisms.

Blood-Brain Barrier Permeability Studies

The confirmed in vitro BBB permeability of AChE-IN-12 in the PAMPA assay supports its use in preclinical CNS studies where brain penetration is a prerequisite [1]. Researchers can utilize this compound to study the relationship between physicochemical properties (e.g., logP, molecular weight) and CNS exposure, or as a reference compound in the development of novel CNS-penetrant MTDLs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for AChE-IN-12

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.